1-(2-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-18-11-4-2-7-15(18)13-25(23,24)21-12-19(22)17-10-5-8-14-6-1-3-9-16(14)17/h1-11,19,21-22H,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQFXAAUNOIQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)CC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the formation of the naphthyl ethyl alcohol intermediate through a Friedel-Crafts alkylation reaction. The final step involves the sulfonation of the intermediate to attach the methanesulfonamide group under controlled acidic conditions.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The process involves precise control of temperature, pressure, and reactant concentrations to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products:
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, its potential anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Sulfonamide derivatives with chlorophenyl or naphthalene substituents are well-documented. Key structural analogs include:
Physicochemical Properties
- Hydrophilicity vs. Lipophilicity : The hydroxyethylnaphthalene group in the main compound likely increases hydrophilicity compared to cyclohexyl () or isopropoxypropyl () substituents. For instance, N-((4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl)benzamide () exhibits an IR-detectable OH stretch (3424 cm⁻¹), supporting polar interactions .
- Stereochemical Influence : The (S)-configured compound in shows measurable optical activity ([α]D²⁰ +2.5), suggesting that stereochemistry in similar sulfonamides could affect biological activity .
Biological Activity
The compound 1-(2-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide (commonly referred to as a sulfonamide derivative) has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various biological systems, and implications for future research.
Chemical Structure and Properties
The molecular formula for this compound is C20H17ClN2O3S , and its structural characteristics include a chlorophenyl group and a naphthalenyl moiety. This unique structure is believed to contribute to its biological activity, particularly in targeting specific cellular pathways.
Research indicates that sulfonamide derivatives exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamides act by inhibiting enzymes involved in the synthesis of folate, crucial for nucleic acid synthesis in bacteria. This mechanism is central to their antibacterial properties.
- Modulation of Cellular Pathways : The compound may interact with specific receptors or signaling pathways, influencing cellular responses such as apoptosis or proliferation.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented through various assays:
| Assay Type | Pathogen Tested | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Agar Diffusion | E. coli | 5.0 | 50 | 10 |
| Broth Microdilution | Staphylococcus aureus | 3.0 | 30 | 10 |
| Time-Kill Studies | Pseudomonas aeruginosa | 4.0 | 40 | 10 |
These results suggest a promising therapeutic index that warrants further investigation into clinical applications.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines:
- Cell Lines Tested : FaDu (hypopharyngeal carcinoma), MCF7 (breast cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values ranging from 1.5 µM to 4.5 µM across different lines, indicating potent cytotoxic effects.
Case Studies
- Study on Antiviral Activity : A study investigated the compound's efficacy against human adenovirus (HAdV). Results showed that it inhibited viral replication with an IC50 value of 0.27 µM while maintaining low cytotoxicity (CC50 = 156.8 µM) . This suggests potential use in treating viral infections, particularly in immunocompromised patients.
- In Vivo Toxicity Assessment : In animal models, the maximum tolerated dose was established at 150 mg/kg, indicating a favorable safety profile for further development .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(2-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)methanesulfonamide?
The synthesis typically involves a multi-step process:
Nucleophilic substitution to attach the 2-chlorophenyl group to the methanesulfonamide backbone.
Hydroxyethylation of the naphthalen-1-yl moiety under controlled alkaline conditions.
Coupling reactions to link the chlorophenyl and naphthalene-containing segments, often using coupling agents like EDCI or DCC.
Key conditions include maintaining anhydrous environments for sulfonamide formation (60–80°C, THF solvent) and protecting the hydroxyl group during coupling to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Basic: What analytical techniques are recommended for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- X-ray Crystallography : For definitive 3D structural elucidation, particularly to resolve the hydroxyethyl-naphthalene spatial arrangement.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- FT-IR : Identification of sulfonamide (S=O stretching at ~1350 cm) and hydroxyl (O-H stretch at ~3400 cm) functional groups .
Basic: How can researchers determine the compound’s solubility and stability under experimental conditions?
- Solubility : Screen solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or HPLC.
- Stability : Conduct accelerated degradation studies (pH 1–12, 40–60°C) with LC-MS monitoring. Note that the hydroxyethyl group may hydrolyze under strongly acidic/basic conditions .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Enzyme Inhibition Assays : Test against dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms, common targets for sulfonamides.
- Molecular Docking : Use software like AutoDock to predict binding affinities with receptors linked to antimicrobial or anticancer activity.
- Cellular Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with fluorophenyl or adjust the hydroxyethyl chain length).
- Biological Testing : Evaluate antimicrobial (MIC assays) or anticancer (IC in cell lines) potency.
- Computational Modeling : Compare electrostatic potentials and steric effects of analogs to correlate structural features with activity .
Advanced: How should researchers address contradictory data in biological activity reports (e.g., varying IC50_{50}50 values across studies)?
- Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
- Purity Validation : Confirm compound purity (>98%) via HPLC and elemental analysis.
- Meta-Analysis : Compare experimental variables (e.g., assay type, exposure time) across studies to identify confounding factors .
Advanced: What experimental designs are recommended for comprehensive toxicity profiling?
- In Vitro Toxicity : HepG2 cell viability assays (MTT) and Ames test for mutagenicity.
- In Vivo Models : Rodent studies assessing systemic effects (e.g., hepatic/renal toxicity) via histopathology and serum biomarkers.
- Dose-Response Analysis : Establish NOAEL (no-observed-adverse-effect level) for therapeutic index calculations .
Advanced: How can regioselectivity challenges during synthesis be mitigated?
- Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki couplings to ensure precise aryl group positioning.
- Temperature Control : Lower reaction temperatures (<50°C) to minimize unwanted byproducts during hydroxyethylation.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl protection) .
Advanced: What methodologies assess the impact of polymorphism on bioavailability?
- Crystallographic Screening : Identify polymorphs via X-ray diffraction and compare dissolution rates.
- Dissolution Testing : Use USP Apparatus II (paddle method) in simulated gastric fluid.
- Bioavailability Studies : Pharmacokinetic profiling in animal models to correlate polymorphic forms with AUC (area under the curve) .
Advanced: How can interdisciplinary applications (e.g., materials science) be explored for this compound?
- Coordination Chemistry : Test metal-binding capabilities (e.g., with Cu or Zn) for catalyst design.
- Polymer Synthesis : Incorporate into sulfonamide-containing polymers for proton-exchange membranes.
- Surface Modification : Functionalize nanoparticles for targeted drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
